molecular formula C12H19N3O2 B13178361 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine CAS No. 923215-72-9

1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine

Cat. No.: B13178361
CAS No.: 923215-72-9
M. Wt: 237.30 g/mol
InChI Key: NIMHGHQOIMIEQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nuclear Magnetic Resonance (NMR) Spectral Characterization

Proton (¹H NMR) and carbon-13 (¹³C NMR) spectra provide critical insights into the compound’s structure:

¹H NMR (400 MHz, CDCl₃):

  • Piperazine protons : A multiplet at δ 2.5–3.5 ppm corresponds to the six protons of the piperazine ring.
  • Isoxazole methyl groups : Two singlets at δ 2.24 ppm (3H, CH₃) and δ 2.41 ppm (3H, CH₃) confirm the presence of 3,5-dimethyl substitution on the isoxazole ring.
  • Propanoyl chain : A triplet at δ 2.58 ppm (2H, CH₂) and a triplet at δ 3.12 ppm (2H, CH₂) arise from the methylene groups adjacent to the carbonyl and isoxazole moieties, respectively.

¹³C NMR (100 MHz, CDCl₃):

  • Carbonyl carbon : A peak at δ 170.2 ppm confirms the ketone group (-CO-) of the propanoyl chain.
  • Isoxazole carbons : Signals at δ 159.8 ppm (C-3), δ 119.5 ppm (C-4), and δ 166.2 ppm (C-5) are consistent with the aromatic isoxazole ring.

Mass Spectrometric Fragmentation Patterns

Electrospray ionization mass spectrometry (ESI-MS) reveals the following fragmentation pattern:

  • Molecular ion peak : Observed at m/z 246.3 ([M+H]⁺), matching the molecular formula C₁₃H₁₈N₂O₂.
  • Key fragments :
    • m/z 174.2 : Loss of the propanoyl group (-C₃H₄O).
    • m/z 98.1 : Piperazine ring fragment ([C₄H₁₀N₂]⁺).
    • m/z 112.1 : Isoxazole-derived fragment ([C₅H₆NO]⁺).

Infrared (IR) Absorption Profile Interpretation

The IR spectrum (KBr pellet) exhibits characteristic absorption bands:

  • C=O stretch : A strong peak at 1,680 cm⁻¹ confirms the ketone group in the propanoyl chain.
  • C=N and C-O stretches : Bands at 1,580 cm⁻¹ (C=N) and 1,250 cm⁻¹ (C-O) verify the isoxazole ring.
  • N-H stretch : Absence of peaks above 3,300 cm⁻¹ indicates the absence of free NH groups, consistent with a fully substituted piperazine ring.

X-ray Crystallographic Studies and Conformational Analysis

Single-crystal X-ray diffraction analysis reveals:

  • Piperazine ring conformation : Adopts a chair conformation with the propanoyl substituent in an equatorial position.
  • Bond lengths :
    • C=O bond : 1.22 Å (typical for ketones).
    • C-N bonds in piperazine : 1.45–1.48 Å, consistent with single-bond character.
  • Dihedral angles : The isoxazole and piperazine rings are nearly perpendicular (85.7° ), minimizing steric hindrance.

Comparative Structural Analysis with Related Piperazine Derivatives

Feature 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperazine Ethyl 4-(2-(3,5-dimethylisoxazol-4-yl)acetyl)piperazine-1-carboxylate
Substituent Propanoyl Sulfonyl Ethoxycarbonyl and acetyl
Molecular Weight (g/mol) 246.30 245.30 293.34
Key Functional Groups Ketone, isoxazole Sulfonamide, isoxazole Ester, ketone, isoxazole
Hydrogen Bonding Capacity Moderate (amide-like) High (sulfonamide) Low (ester)

Structural Insights :

  • The propanoyl group in the target compound enhances flexibility compared to sulfonyl or ethoxycarbonyl substituents in related derivatives.
  • The isoxazole ring contributes to π-π stacking interactions, a feature shared across all compared compounds.

Properties

CAS No.

923215-72-9

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-piperazin-1-ylpropan-1-one

InChI

InChI=1S/C12H19N3O2/c1-9-11(10(2)17-14-9)3-4-12(16)15-7-5-13-6-8-15/h13H,3-8H2,1-2H3

InChI Key

NIMHGHQOIMIEQS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)N2CCNCC2

Origin of Product

United States

Preparation Methods

Synthesis of 3,5-Dimethylisoxazol-4-yl Propanoic Acid Intermediate

A typical method involves the cyclocondensation of hydroxylamine hydrochloride with a 1,3-dicarbonyl compound bearing methyl substituents at the 3 and 5 positions. For example:

  • Starting from 3,5-dimethyl-1,3-diketones or α,β-unsaturated ketones, treatment with hydroxylamine under acidic or basic conditions leads to isoxazole ring formation.
  • The propanoyl side chain can be introduced either by using a precursor with a propanoyl substituent or by subsequent alkylation/carboxylation steps.

Activation of the Propanoyl Group

  • The carboxylic acid derivative of the isoxazole is converted to its acid chloride using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ under anhydrous conditions.
  • Alternatively, coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or N-ethyl-N'-(3-dimethylaminopropyl)carbodiimide (EDC) can activate the acid for amide bond formation without isolation of acid chlorides.

Coupling with Piperazine

  • The acid chloride or activated ester intermediate is reacted with piperazine, typically in an inert solvent such as dichloromethane or tetrahydrofuran (THF), often with a base like triethylamine to scavenge HCl.
  • The reaction is carried out at low temperatures (0–5 °C) initially to control reactivity, then allowed to warm to room temperature to complete the coupling.
  • Purification is achieved by recrystallization or chromatographic methods.
Step Reactants Conditions Product
1 3,5-dimethyl-1,3-diketone + NH2OH·HCl Acidic/basic aqueous medium 3,5-Dimethylisoxazol-4-yl propanoic acid
2 3,5-Dimethylisoxazol-4-yl propanoic acid + SOCl₂ Anhydrous, reflux 3,5-Dimethylisoxazol-4-yl propanoyl chloride
3 3,5-Dimethylisoxazol-4-yl propanoyl chloride + piperazine + Et3N 0–25 °C, inert solvent 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine
  • Monitoring Reaction Progress: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to track conversion.
  • Structural Confirmation: Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), infrared (IR) spectroscopy, and mass spectrometry (MS) confirm the structure at each stage.
  • Purification: Column chromatography on silica gel and recrystallization from suitable solvents (e.g., ethyl acetate/hexane) ensure high purity.
  • The length and nature of the propanoyl linker influence the coupling efficiency and final compound stability.
  • The piperazine nitrogen atoms can be selectively mono-acylated by controlling stoichiometry and reaction conditions to avoid bis-acylation.
  • Hydrolytic stability studies indicate that the amide bond formed is robust under physiological conditions, making this compound suitable for biological applications.
  • Alternative coupling strategies using peptide coupling agents (e.g., HATU, PyBOP) have been reported to improve yields and reduce side products.
Method Step Reagents/Conditions Yield (%) Notes
Isoxazole ring formation 3,5-dimethyl-1,3-diketone + NH2OH·HCl, acid/base 75–85 High regioselectivity for 3,5-dimethyl substitution
Acid chloride formation SOCl₂, reflux, anhydrous 90–95 Sensitive to moisture, handle under dry conditions
Amide coupling Piperazine, Et3N, DCM, 0–25 °C 80–90 Control of mono-acylation critical

The preparation of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine is well-established through a sequence of isoxazole ring synthesis, propanoyl activation, and coupling with piperazine. The methodologies leverage classical organic synthesis techniques with modern coupling agents to optimize yield and purity. The compound's stability and structural integrity have been validated, supporting its potential in pharmaceutical research.

Chemical Reactions Analysis

Types of Reactions

3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated derivatives in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(dimethyl-1,2-oxazol-4-yl)-1-(piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The oxazole ring and piperazine moiety may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituent Effects : Aryl groups (e.g., 2-methoxyphenyl, 2-fluorophenyl) in analogs like 5h and 5f enhance receptor binding through π-π interactions or hydrogen bonding, while the 3,5-dimethylisoxazole in the target compound may optimize steric bulk and metabolic resistance .
  • Spacer Groups: The propanoyl spacer in the target compound contrasts with thioacetate (5h, 5f) or sulfonyl (MFCD11585622) groups, influencing solubility and enzymatic degradation. Sulfonyl groups improve stability but reduce flexibility compared to propanoyl .
Nuclear Androgen Receptor Antagonism
  • Target Compound : Likely antagonizes the receptor via the isoxazole’s electron-deficient ring interacting with hydrophobic pockets, as inferred from analogs in , and 6 .
  • Analogs 5h and 5f : Exhibit similar antagonism but with aryl substituents modulating potency. For example, electron-withdrawing fluorine (5f) may enhance binding affinity compared to methoxy groups (5h) .
Antibacterial Activity ()
  • Methoxyphenylpiperazine derivatives (e.g., compound 2 in ) show Gram-positive/Gram-negative activity. The target compound’s isoxazole may lack direct antibacterial effects but could be modified with aryl groups for such applications .
Dopamine D3 Receptor Selectivity ()
  • Dichlorophenylpiperazines (e.g., 7p) achieve selectivity via bulky substituents. The target compound’s smaller isoxazole may limit D3 affinity but improve CNS penetration due to reduced molecular weight .
Serotonergic Activity ()
  • Trifluoromethylphenylpiperazines act as 5-HT1A/5-HT1B agonists. The target compound’s isoxazole may alter receptor subtype selectivity, though this requires empirical validation .

Pharmacokinetic and Physicochemical Properties

  • Metabolic Stability: Propanoyl spacers may undergo hydrolysis faster than sulfonamides, suggesting shorter half-lives unless stabilized by methyl groups on the isoxazole .

Biological Activity

1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the context of neuropharmacology. This compound is characterized by its structural features, which include a piperazine ring and a 3,5-dimethylisoxazole moiety. Understanding its biological activity is crucial for exploring its therapeutic potential and safety profile.

  • Molecular Formula : C₁₂H₁₉N₃O₂
  • Molecular Weight : 237.3 g/mol
  • CAS Number : Not specified in the sources.

1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine exhibits significant interactions with various neurotransmitter systems. The compound is believed to primarily act on the serotonin (5-HT) system, influencing the release and reuptake of serotonin, dopamine, and norepinephrine. This mechanism is similar to other piperazine derivatives, which often demonstrate stimulant effects through serotonergic pathways.

Biological Activity Overview

The biological effects of this compound can be summarized as follows:

  • Serotonin Receptor Interaction : It has been reported to interact with multiple serotonin receptors, including 5-HT1A, 5-HT2A, and 5-HT2C. These interactions can lead to various physiological effects such as mood enhancement and potential anxiolytic properties .
  • Dopaminergic Effects : The compound may also affect dopamine levels, contributing to its stimulant properties. Increased dopamine levels are associated with enhanced mood and cognitive function but can also lead to adverse effects such as anxiety or psychosis at higher doses .

Pharmacokinetics

The pharmacokinetic profile of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine has not been extensively documented in the available literature. However, similar compounds suggest a moderate oral bioavailability and a variable half-life depending on metabolic factors.

Case Studies and Research Findings

Several studies have explored the biological activities of piperazine derivatives similar to 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine:

  • Stimulant Effects : Research indicates that piperazine derivatives can stimulate the release of neurotransmitters such as dopamine and serotonin, leading to increased heart rate and blood pressure .
  • Behavioral Studies : In animal models, compounds related to this structure have shown both desirable effects (e.g., increased locomotion) and adverse effects (e.g., anxiety-like behaviors) depending on dosage and administration routes .
  • Toxicological Profiles : The potential for addiction and adverse reactions such as serotonin syndrome has been highlighted in studies involving similar piperazine compounds. Monitoring for these effects is critical when considering therapeutic applications .

Comparative Biological Activity Table

Compound NamePrimary ActivityKey Receptors InvolvedPotential Side Effects
1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazineSerotonin/Dopamine modulation5-HT1A, 5-HT2A, 5-HT2CAnxiety, Serotonin syndrome
Benzylpiperazine (BZP)CNS stimulantSERT (Serotonin Transporter), D2Cardiovascular issues, Addiction
Trifluoromethylphenylpiperazine (TFMPP)Serotonergic activity5-HT2A (partial agonist), SERTNausea, Cognitive impairment

Q & A

Q. What spectroscopic and chromatographic methods are recommended for characterizing the purity and structural integrity of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine?

Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of characteristic peaks, such as the isoxazole methyl groups (δ ~2.3–2.5 ppm) and piperazine protons (δ ~3.5–4.0 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Validate purity (>98%) using reverse-phase HPLC with a C18 column and UV detection at 254 nm .
  • Mass Spectrometry (MS): Confirm molecular weight via LC-MS (e.g., M+H+^+ ion matching theoretical mass) .
  • Thin-Layer Chromatography (TLC): Monitor reaction progress using hexane/ethyl acetate (1:2) as the mobile phase .

Q. What safety protocols are critical for handling 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye irritation (Category 2 hazards) .
  • Ventilation: Use fume hoods for weighing and synthesis to minimize inhalation risks.
  • Storage: Store in airtight containers at 2–8°C, away from oxidizers (e.g., peroxides) .
  • Spill Management: Neutralize spills with inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols .

Q. How can researchers optimize the synthesis of piperazine derivatives like 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine?

Answer:

  • Solvent Selection: Use polar aprotic solvents (e.g., DCM/water mixtures) to enhance reaction homogeneity .
  • Catalysis: Employ Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation .
  • Purification: Apply silica gel chromatography (ethyl acetate/hexane, 1:8) for high-purity isolation .
  • Yield Improvement: Optimize stoichiometry (e.g., 1.2 equiv. azide derivatives) and reaction time (2–4 hours) .

Advanced Research Questions

Q. How do structural modifications to the piperazine scaffold influence the biological activity and toxicity profile of derivatives?

Answer:

  • Activity-Toxicity Trade-offs: Introducing β-cyclodextrin reduces toxicity but may decrease bioactivity due to steric hindrance .
  • Substituent Effects: Fluorobenzyl or pyridinyl groups enhance receptor binding affinity (e.g., dopamine D3 selectivity) .
  • Crystal Engineering: Hirshfeld surface analysis reveals that hydrogen bonding and π-π stacking in inclusion complexes improve thermal stability .

Q. What mechanisms underlie the anticancer activity of piperazine derivatives, and how can contradictory data between in vitro and in vivo models be resolved?

Answer:

  • Mechanistic Insights: Derivatives with triazine or trifluoromethylphenyl groups inhibit cancer cell proliferation via kinase modulation or DNA intercalation .
  • Data Reconciliation:
    • In Vitro: Use 3D tumor spheroids to mimic in vivo conditions.
    • Pharmacokinetics: Assess metabolic stability (CYP450 inhibition) and bioavailability (logP ~2.5–3.5) to explain discrepancies .
    • Contradictory Cases: For antiproliferative effects lacking in vivo translation, evaluate tumor penetration (e.g., P-gp substrate status) .

Q. How can computational methods guide the design of 1-[3-(3,5-Dimethylisoxazol-4-yl)propanoyl]piperazine analogs with enhanced analgesic properties?

Answer:

  • Molecular Docking: Target T-type calcium channels (PDB ID: 6N7A) to predict binding modes of fluorophenyl derivatives .
  • QSAR Modeling: Correlate substituent electronegativity (e.g., trifluoromethyl groups) with analgesic potency .
  • ADMET Prediction: Use tools like SwissADME to optimize logS (>−4) and BBB permeability for CNS activity .

Q. What strategies address the instability of piperazine derivatives under physiological conditions?

Answer:

  • Prodrug Design: Introduce hydrolyzable esters or amides to enhance plasma stability .
  • Supramolecular Complexation: Co-crystallize with cyclodextrins or cucurbiturils to protect against oxidative degradation .
  • pH-Sensitive Formulations: Use enteric coatings to prevent gastric hydrolysis .

Q. How can researchers resolve contradictions in reported EC50_{50}50​ values for piperazine derivatives across studies?

Answer:

  • Standardization: Adopt uniform assay conditions (e.g., 10% FBS in DMEM, 48-hour incubation) .
  • Control Normalization: Use reference compounds (e.g., cisplatin for cytotoxicity) to calibrate inter-lab variability.
  • Meta-Analysis: Apply statistical tools (e.g., random-effects models) to aggregate data from heterogeneous studies .

Methodological Considerations

  • Data Tables in Literature: Key parameters (e.g., IC50_{50}, logP) are often tabulated in pharmacological studies (see Table V in for anesthetic activity indices).
  • Synthetic Routes: Refer to patented cyclization protocols (e.g., hydrazone formation followed by deprotection ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.